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For Researchers, Scientists, and Drug Development Professionals

Midobrutinib, also known as TAS5315, is a potent and selective inhibitor of Bruton's tyrosine

kinase (BTK). This document provides an in-depth technical guide to its target selectivity

profile, summarizing key quantitative data, experimental methodologies, and relevant signaling

pathways.

Executive Summary
Midobrutinib demonstrates high potency against its primary target, BTK, with a half-maximal

inhibitory concentration (IC50) in the low nanomolar range. Kinome-wide screening reveals a

high degree of selectivity, with significant inhibition observed for only a small number of off-

target kinases, primarily within the TEC family. This selectivity profile suggests a potentially

favorable safety profile with a reduced likelihood of off-target effects.

Quantitative Selectivity Data
The inhibitory activity of midobrutinib (TAS5315) has been characterized against a broad

panel of kinases. The following tables summarize the key quantitative data from preclinical

studies.

Table 1: Inhibitory Activity of Midobrutinib (TAS5315) against BTK and Off-Target Kinases[1]
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Target Kinase IC50 (nM)

BTK 2.0

BLK 12

TEC 13

ITK 15

TXK 18

BMX 33

EGFR 53

JAK3 77

HER4 93

Table 2: Kinome Scan Results for Midobrutinib (TAS5315)[1]

A screening of 186 kinases was performed to assess the selectivity of midobrutinib at a

concentration of 100 nM. The following kinases showed greater than 50% inhibition.

Kinase Family Inhibited Kinases (>50% at 100 nM)

TEC Family TEC, ITK, TXK

SRC Family BLK

EGFR Family EGFR, HER4

JAK Family JAK3

Signaling Pathway
Midobrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling

pathway, in which BTK is a crucial kinase. The diagram below illustrates the central role of BTK

in this pathway and the point of inhibition by midobrutinib.

Caption: BTK Signaling Pathway Inhibition by Midobrutinib.
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Experimental Protocols
The following methodologies were employed to determine the target selectivity profile of

midobrutinib (TAS5315).

Enzymatic Kinase Assay[1]
The inhibitory activity of midobrutinib against a panel of kinases was determined using a

radiometric enzymatic assay.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a

substrate peptide by the target kinase. Inhibition of the kinase by the test compound results

in a decrease in the amount of radiolabeled phosphate incorporated into the substrate.

General Procedure:

The kinase, substrate peptide, and test compound (midobrutinib) were incubated in a

reaction buffer.

The reaction was initiated by the addition of [γ-33P]ATP.

After a defined incubation period, the reaction was stopped.

The radiolabeled substrate was separated from the free [γ-33P]ATP.

The amount of radioactivity incorporated into the substrate was quantified using a

scintillation counter.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

The experimental workflow for determining kinase selectivity is depicted in the diagram below.
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Caption: Kinase Selectivity Profiling Workflow.
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Conclusion
Midobrutinib (TAS5315) is a highly potent and selective BTK inhibitor. Its selectivity has been

demonstrated through comprehensive kinome screening, with off-target activity largely confined

to the TEC family of kinases. The provided data and methodologies offer a detailed

understanding of its preclinical selectivity profile, which is crucial for its continued development

and clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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